5-硝基喹啉 1 氧化物

描述

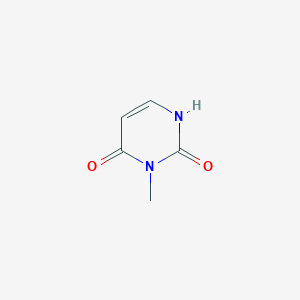

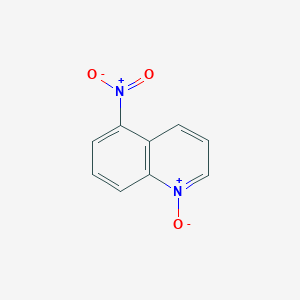

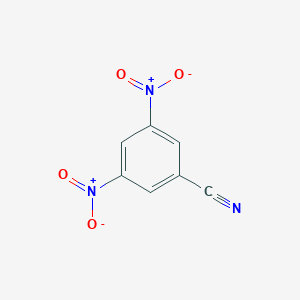

5-Nitroquinoline 1-oxide is a quinoline derivative . It is a tumorigenic compound used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It induces DNA lesions usually corrected by nucleotide excision repair .

Synthesis Analysis

The synthesis of 5-Nitroquinoline 1-oxide involves a wide range of synthesis protocols. For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 5-Nitroquinoline 1-oxide is C9H6N2O3 . The molecular weight is 190.1555 . The IUPAC Standard InChI is InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H .Chemical Reactions Analysis

5-Nitroquinoline 1-oxide reacts with strong oxidizing agents . It belongs to the reactive groups of Hydrocarbons, Aromatic Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic Oxidizing Agents, Weak .Physical And Chemical Properties Analysis

5-Nitroquinoline 1-oxide is a solid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .科学研究应用

DNA 相互作用和偏好:4-硝基喹啉 1 氧化物 (NQO) 与脱氧核苷酸相互作用,对 DNA 中的鸟嘌呤残基表现出偏好,这与其已知的诱变特性一致 (温克尔和蒂诺科,1977).

致畸性和诱变性:4NQO 由于其诱变和致癌特性,被用作遗传毒性检测中的阳性对照。它的有效性因细胞类型、细胞毒性、暴露持续时间和 p53 能力而异 (布鲁舍弗等人,2015).

实验性口腔致癌:4NQO 用于诱导大鼠腭粘膜鳞状细胞癌,作为研究从癌前病变到恶性口腔病变进展的模型 (诺塔等人,1996).

DNA 中的链断裂和修复:4NQO 导致 DNA 中的单链和双链断裂,在去除致癌物后,细胞具有修复这些断裂的能力 (安多和井出,1972).

口腔癌致癌模型:已经开发出 4NQO 诱导的口腔癌发生模型,用于评估口腔癌的分子靶向预防和治疗 (维塔莱-克罗斯等人,2009).

致癌物-蛋白质复合物断裂:4NQO 及其衍生物已对其在培养小鼠成纤维细胞中连接 DNA 的蛋白质断裂的影响进行了研究,显示出与致癌效力相关的相关性 (安多等人,1975).

诱变谱表征:4NQO 在细菌、真菌和动物中诱导突变,使其成为遗传筛选和 DNA 损伤和修复研究的有用工具 (唐斯等人,2014).

组织中的 DNA 损伤和修复:已经检查了 4NQO 损伤不同大鼠组织(肝脏、肺和肾脏)中 DNA 的能力以及这些组织随后的 DNA 修复能力 (考克斯和欧文,1975).

致癌中的基因组不稳定性:4NQO 诱导的大鼠舌癌发生模型表明,非肿瘤口腔粘膜细胞中的基因组不稳定性可以预测口腔癌的风险和进展 (里贝罗等人,2004).

单链 DNA 中的突变谱:4NQO 在单链 DNA 中的诱变谱的特征是鸟嘌呤向嘧啶的转换,提供了对该致癌物诱变机制的见解 (弗龙扎等人,1992).

安全和危害

未来方向

5-Nitroquinoline 1-oxide is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It induces DNA lesions usually corrected by nucleotide excision repair . Future research may focus on its potential applications in cancer treatment and prevention.

属性

IUPAC Name |

5-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZRGZILWKLDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226992 | |

| Record name | Quinoline, 5-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitroquinoline 1-oxide | |

CAS RN |

7613-19-6 | |

| Record name | 5-Nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7613-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)

![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)